1,2-Bis(propylsulfonyl)indolizin-8-amine

Description

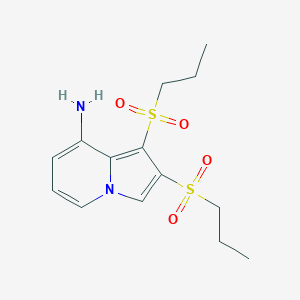

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O4S2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1,2-bis(propylsulfonyl)indolizin-8-amine |

InChI |

InChI=1S/C14H20N2O4S2/c1-3-8-21(17,18)12-10-16-7-5-6-11(15)13(16)14(12)22(19,20)9-4-2/h5-7,10H,3-4,8-9,15H2,1-2H3 |

InChI Key |

CNQUKOJNLRDQBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=CN2C=CC=C(C2=C1S(=O)(=O)CCC)N |

Origin of Product |

United States |

Reactivity and Derivatization Studies of 1,2 Bis Propylsulfonyl Indolizin 8 Amine

C-H Functionalization of the Indolizine (B1195054) Core in the Presence of Propylsulfonyl and Amino Groups

The indolizine nucleus is an electron-rich aromatic system that typically undergoes electrophilic substitution preferentially at the C-3 position, followed by the C-1 position of the pyrrole (B145914) ring. chim.itnih.gov However, the reactivity of 1,2-Bis(propylsulfonyl)indolizin-8-amine is expected to be significantly modulated by the electronic properties of its substituents. The two propylsulfonyl groups at positions C-1 and C-2 are powerful electron-withdrawing groups, which will substantially decrease the electron density of the pyrrole moiety, deactivating it towards electrophilic attack. Conversely, the amino group at the C-8 position on the pyridine (B92270) ring is a strong electron-donating group, which will activate the pyridine ring for electrophilic substitution.

This opposing electronic demand between the two rings suggests that C-H functionalization via electrophilic aromatic substitution would likely be directed towards the pyridine ring, specifically at positions ortho and para to the amino group (C-7 and C-5). Nucleophilic attack on the indolizine nucleus, which is generally disfavored, might be possible on the electron-deficient pyrrole ring. chim.it Furthermore, modern transition-metal-catalyzed C-H functionalization reactions, which can proceed through mechanisms less dependent on the intrinsic electronic properties of the ring, offer a potential avenue for derivatization at various positions. researchgate.netacs.org

Regioselective C-C, C-P, and C-S Bond Formation

The formation of new carbon-carbon, carbon-phosphorus, and carbon-sulfur bonds through C-H functionalization is a powerful tool for structural diversification. For this compound, the regioselectivity of these reactions would be a critical aspect to consider.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as direct arylation, could potentially occur on the pyridine ring. chim.it Directed by the C-8 amino group (potentially after conversion to a directing group like an amide or pyrimidyl group), C-H activation at the C-7 position would be the most probable outcome. Friedel-Crafts type reactions are unlikely to occur on the deactivated pyrrole ring but might be feasible on the activated pyridine ring under forcing conditions.

C-P Bond Formation: The introduction of a phosphonate (B1237965) group can be achieved through radical reactions or transition-metal-catalyzed C-H phosphonylation. researchgate.net Given the electron-rich nature of the activated pyridine ring, a radical phosphonylation might proceed at the C-7 or C-5 positions. Palladium-catalyzed C-P bond formation using acylphosphines as reagents could also be a viable method for introducing phosphorus-containing moieties. organic-chemistry.org

C-S Bond Formation: C-S bonds can be formed through various methods, including reactions with sulfenyl chlorides or transition-metal-catalyzed thiolation. researchgate.net For the target molecule, electrophilic sulfenylation would be expected to occur at the C-7 position.

The following table summarizes the predicted regioselectivity for C-H functionalization reactions on this compound based on analogous systems.

| Reaction Type | Reagent/Catalyst | Predicted Major Product |

| Direct Arylation | Pd(OAc)₂, Aryl Halide | 7-Aryl-1,2-bis(propylsulfonyl)indolizin-8-amine |

| Phosphonylation | (RO)₂P(O)H, Mn(OAc)₃ | 7-Phosphonyl-1,2-bis(propylsulfonyl)indolizin-8-amine |

| Sulfenylation | ArSCl | 7-(Arylthio)-1,2-bis(propylsulfonyl)indolizin-8-amine |

Stereochemical Aspects of Functionalization

In the context of C-H functionalization of the planar indolizine core of this compound, stereochemical considerations would primarily arise if the newly introduced substituent creates a stereocenter, or if a chiral catalyst is used to induce enantioselectivity in the formation of a new chiral center. For instance, in an asymmetric Friedel-Crafts alkylation of the pyridine ring, a chiral Lewis acid could potentially lead to the formation of one enantiomer in excess. masterorganicchemistry.com Similarly, the use of chiral ligands in transition-metal-catalyzed C-H functionalization could result in enantiomerically enriched products if a prochiral C-H bond is functionalized. However, without a specific reaction that creates a chiral center, the stereochemical aspects remain hypothetical.

Chemical Transformations Involving the Propylsulfonyl Groups

The propylsulfonyl groups are robust functionalities, but they can undergo chemical transformations under specific conditions. Their strong electron-withdrawing nature significantly influences the reactivity of the indolizine core.

Sulfonyl Group Modifications and Their Impact on Reactivity

Modifications of the sulfonyl groups could serve to fine-tune the electronic properties of the molecule.

Reduction: The sulfonyl groups can be reduced to sulfides, which would transform them from strongly electron-withdrawing to electron-donating groups. This would dramatically increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack.

Desulfonylation: Aromatic sulfonation is often a reversible process. wikipedia.orgmasterorganicchemistry.com While the C-S bond of an alkylsulfonyl group is generally stable, under certain reductive conditions or with specific reagents, it might be possible to cleave the sulfonyl groups, leading to the parent indolizine core. This could be a useful strategy if the sulfonyl groups are used as temporary activating or directing groups.

Modification of the Propyl Chain: The propyl chains of the sulfonyl groups could potentially be functionalized, for example, through radical halogenation at the positions alpha to the sulfonyl group, although this might require harsh conditions.

The table below outlines potential transformations of the propylsulfonyl groups and their predicted effect on the reactivity of the indolizine ring.

| Transformation | Reagent/Conditions | Product Functional Group | Impact on Pyrrole Ring Reactivity |

| Reduction | LiAlH₄ or other strong reducing agents | Propylsulfenyl | Strong Activation |

| Desulfonylation | Reductive cleavage (e.g., with Raney Nickel) | C-H | Strong Activation |

Chemical Transformations at the Amino Group at Position 8

The 8-amino group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and modulation of the compound's properties.

Amine Derivatization Reactions (e.g., N-Alkylation, Acylation, Sulfonation)

Standard amine chemistry can be readily applied to the 8-amino group of this compound.

N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination. acs.org Mono-alkylation could be achieved under controlled conditions, while exhaustive alkylation would lead to a quaternary ammonium (B1175870) salt. N-alkylation would slightly increase the electron-donating ability of the substituent.

Acylation: Reaction with acyl chlorides or anhydrides would readily form the corresponding amides. This transformation would change the nature of the substituent from a strong electron-donating group to a moderate electron-withdrawing/directing group, which could be useful for controlling the regioselectivity of subsequent reactions on the pyridine ring.

Sulfonation: Treatment with a sulfonyl chloride would yield a sulfonamide. Similar to acylation, this would convert the activating amino group into a deactivating group.

These derivatizations are generally high-yielding and predictable. The following table provides examples of potential derivatization reactions at the 8-amino group.

| Reaction Type | Reagent | Product Functional Group |

| N-Alkylation | CH₃I, K₂CO₃ | 8-(Methylamino) or 8-(Dimethylamino) |

| Acylation | Acetyl chloride, pyridine | 8-Acetamido |

| Sulfonation | p-Toluenesulfonyl chloride, pyridine | 8-(p-Toluenesulfonamido) |

Role of the Amino Group in Reaction Pathways

The amino group is a versatile functional group that significantly influences the reactivity of heterocyclic systems. In the context of an indolizine ring, an amino substituent can act as a nucleophile, a directing group for electrophilic substitution, and a handle for derivatization.

The nucleophilicity of the amino group allows for a variety of reactions, including acylation, alkylation, and arylation, to introduce new functional moieties. The position of the amino group on the indolizine ring would dictate its reactivity and the stability of any intermediates formed. For instance, the basicity of the amino group can be modulated by the electronic effects of the propylsulfonyl substituents at the 1 and 2 positions. These electron-withdrawing groups would be expected to decrease the electron density on the indolizine ring system and, consequently, reduce the basicity and nucleophilicity of the 8-amino group.

Furthermore, the amino group can participate in intramolecular reactions, leading to the formation of fused heterocyclic systems. The precise reaction pathway would be dependent on the nature of the other substituents and the reaction conditions employed.

Annulation and Fused Ring System Formation Based on this compound Scaffold

The indolizine core is a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing framework, are a key strategy in this regard. While no specific annulation reactions for this compound have been reported, general principles of indolizine chemistry can be considered.

The π-excessive nature of the five-membered ring and the π-deficient nature of the six-membered ring in indolizine allow for its participation in cycloaddition reactions. nih.gov Specifically, indolizines are known to undergo [8+2] cycloaddition reactions with various dienophiles, leading to the formation of cycl[3.2.2]azine derivatives. nih.gov The presence of the amino group at the 8-position and the propylsulfonyl groups at the 1 and 2-positions would be expected to influence the regioselectivity and stereoselectivity of such cycloadditions.

Another approach to fused ring systems involves the derivatization of the amino group, followed by intramolecular cyclization. For example, acylation of the amino group with a bifunctional reagent could introduce a side chain capable of cyclizing onto another position of the indolizine ring. The specific conditions for such reactions would need to be determined empirically.

The following table outlines potential annulation strategies based on the general reactivity of substituted indolizines:

| Reaction Type | Reagents | Potential Product | Notes |

| [8+2] Cycloaddition | Acetylenic dienophiles (e.g., DMAD) | Substituted cycl[3.2.2]azines | The electron-withdrawing sulfonyl groups may affect the reactivity of the indolizine system in this reaction. |

| Pictet-Spengler Reaction | Aldehydes or ketones | Fused tetrahydro-β-carboline analogs | This would require prior modification of the indolizine scaffold to introduce a suitable side chain. |

| Bischler-Napieralski Reaction | Acylated amino-ethyl side chain | Fused dihydropyridine (B1217469) ring | This would necessitate the introduction of an N-acyl-aminoethyl group at a suitable position. |

Exploration of Novel Reactivity Pathways for the Indolizine System

The exploration of novel reactivity pathways for the indolizine system is an active area of research. Given the unique substitution pattern of this compound, several avenues for new reactions could be envisioned.

One area of interest would be the transition metal-catalyzed cross-coupling reactions. The indolizine core could potentially be functionalized at various positions using reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The success of these reactions would depend on the ability to selectively introduce a halide or triflate at a specific position on the indolizine ring.

Furthermore, the sulfonyl groups themselves could be targets for chemical modification. Reductive desulfonylation could provide access to the parent indolizine-8-amine, while other transformations could potentially modify the propyl chains.

Computational Chemistry and Theoretical Investigations of 1,2 Bis Propylsulfonyl Indolizin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and thermodynamic stability of 1,2-Bis(propylsulfonyl)indolizin-8-amine. These calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. For this compound, a hypothetical set of calculated electronic properties using a DFT method (e.g., B3LYP/6-31G*) is presented in Table 1.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

These calculations would also reveal the distribution of electrostatic potential on the molecular surface, identifying electron-rich and electron-deficient regions. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its biological activity and physical properties. Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's conformational landscape by simulating the atomic motions over time. nih.gov

By placing the molecule in a simulated solvent environment, MD simulations can track its dynamic behavior, revealing the most stable conformations and the energy barriers between them. mdpi.com Analysis of the simulation trajectory allows for the identification of preferred dihedral angles and intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. The results of such an analysis can be summarized in a Ramachandran-like plot for key rotatable bonds, or by clustering the trajectory to identify representative low-energy structures. A hypothetical summary of conformational analysis is provided in Table 2.

Table 2: Major Conformers of this compound from MD Simulations

| Conformer | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| 1 | 65 | 0.0 | 120 |

| 2 | 25 | 1.2 | -95 |

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of this compound. Reactivity descriptors derived from DFT calculations, such as global and local reactivity indices, can provide a quantitative measure of the molecule's reactivity. researchgate.net

Global reactivity descriptors like chemical potential, hardness, and electrophilicity can offer a general overview of the molecule's reactivity profile. Local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices, can pinpoint the specific atoms or functional groups most likely to participate in a chemical reaction. For example, these calculations could predict whether the amine group or a position on the indolizine (B1195054) ring is more susceptible to electrophilic attack. Table 3 presents a hypothetical set of reactivity descriptors.

Table 3: Theoretical Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Chemical Hardness | 2.65 eV | High kinetic stability |

| Electrophilicity Index | 1.5 | Moderate electrophile |

| Most Nucleophilic Atom | N (amine) | Primary site for electrophilic attack |

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR, Fluorescence)

Theoretical calculations can simulate various spectroscopic properties of this compound, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental values, can help in the structural elucidation of the molecule. Hypothetical simulated spectroscopic data are shown in Table 4.

Table 4: Simulated Spectroscopic Data for this compound

| Spectrum | Predicted λmax (nm) / δ (ppm) |

|---|---|

| UV-Vis | 280, 350 |

| ¹H NMR (selected) | Amine (NH₂) proton: 5.5 ppm |

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in conducting structure-activity relationship (SAR) studies. nih.gov For this compound, computational SAR would involve creating a library of virtual analogues by modifying specific functional groups (e.g., altering the alkyl chains on the sulfonyl groups, substituting the amine group). nih.govmdpi.com

For each analogue, quantum chemical calculations and molecular docking simulations could be performed to predict properties related to a specific biological activity. researchgate.net By correlating these calculated properties (e.g., binding affinity to a target protein, electronic properties) with the structural modifications, a quantitative structure-activity relationship (QSAR) model can be developed. mdpi.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Advanced Spectroscopic and Characterization Methodologies for 1,2 Bis Propylsulfonyl Indolizin 8 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is indispensable for the definitive structural elucidation of 1,2-Bis(propylsulfonyl)indolizin-8-amine. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In ¹H NMR analysis, the protons on the indolizine (B1195054) core are expected to appear in the aromatic region of the spectrum. The specific chemical shifts are influenced by the electron-donating amine group at the C8 position and the electron-withdrawing sulfonyl groups at the C1 and C2 positions. The protons of the two propyl groups will exhibit distinct signals in the aliphatic region, typically as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfonyl group. The amine (NH₂) protons typically present as a broad singlet. libretexts.orgdocbrown.info

In ¹³C NMR spectroscopy, the carbon atoms of the indolizine ring will resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The presence of the electron-donating amine group and electron-withdrawing sulfonyl groups will cause noticeable shifts in the respective carbon signals. The aliphatic carbons of the propyl chains will appear in the upfield region of the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Indolizine-H | 6.5 - 8.5 | Multiplet |

| Amine (-NH₂) | 3.0 - 5.0 | Broad Singlet |

| -SO₂-CH₂- | 3.1 - 3.4 | Triplet |

| -CH₂-CH₂- | 1.7 - 2.0 | Sextet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indolizine-C | 100 - 140 |

| C-NH₂ | 135 - 150 |

| C-SO₂ | 120 - 145 |

| -SO₂-CH₂- | 50 - 60 |

| -CH₂-CH₂- | 15 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern provides valuable structural information. Characteristic fragmentation would likely involve the cleavage of the carbon-sulfur bond, leading to the loss of a propyl radical or propene. Subsequent fragmentation could involve the loss of sulfur dioxide (SO₂) or further breakdown of the indolizine ring system itself. The fragmentation of the parent indolizine structure often provides a complex pattern that can be used for identification. nist.govdocbrown.infoarkat-usa.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| [M]+ | Molecular Ion | Intact molecule |

| [M-43]+ | [M - C₃H₇]+ | Loss of a propyl radical |

| [M-64]+ | [M - SO₂]+ | Loss of sulfur dioxide |

| [M-121]+ | [M - C₃H₇SO₂]+ | Loss of a propylsulfonyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to display distinct absorption bands confirming the key structural components. The primary amine (-NH₂) group will be identifiable by two N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches) and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. libretexts.orgorgchemboulder.com The sulfonyl (-SO₂) groups will produce strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. Aliphatic C-H stretching from the propyl groups will be observed between 2850 and 3000 cm⁻¹. wpmucdn.com

Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it effective for observing the S=O symmetric stretch and the vibrations of the indolizine ring system. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1140 - 1160 | Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The indolizine core is a known chromophore, and its absorption spectrum is influenced by the attached substituents. nist.gov

The UV-Visible spectrum is expected to show characteristic absorption bands resulting from π-π* transitions within the conjugated indolizine ring system. The presence of the electron-donating amine group (-NH₂) and the electron-withdrawing propylsulfonyl groups (-SO₂C₃H₇) acting as auxochromes will likely cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted indolizine. libretexts.org

Many nitrogen-containing heterocyclic compounds, particularly those with amino substituents, exhibit fluorescence. mdpi.comnih.gov Upon excitation at an appropriate wavelength (typically near its λ_max), this compound is expected to emit light at a longer wavelength. The fluorescence quantum yield and lifetime would provide further insight into the molecule's excited-state dynamics and potential applications in materials science or as a fluorescent probe.

Table 5: Predicted Photophysical Properties

| Parameter | Predicted Observation |

|---|---|

| UV-Vis λ_max | 250 - 400 nm, multiple bands expected |

| Molar Absorptivity (ε) | High, characteristic of π-π* transitions |

| Fluorescence Excitation λ_max | Corresponds to a UV-Vis absorption band |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the molecular structure of this compound.

A successful crystallographic analysis would yield detailed data on bond lengths, bond angles, and torsion angles, offering insights into the steric and electronic effects of the propylsulfonyl groups on the planarity of the indolizine ring. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amine group's protons and the sulfonyl groups' oxygen atoms. nih.govmdpi.comnih.gov This information is crucial for understanding the compound's solid-state properties and for rational drug design if the molecule has pharmaceutical potential.

Table 6: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell and crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-S, S=O). |

| Bond Angles | Angles between three connected atoms (e.g., C-S-O). |

| Torsion Angles | Defines the conformation of the propyl chains and orientation of substituents. |

Potential Research Applications of 1,2 Bis Propylsulfonyl Indolizin 8 Amine in Advanced Chemical Fields

Role as a Chemical Building Block in Complex Molecular Synthesis

The structure of 1,2-Bis(propylsulfonyl)indolizin-8-amine makes it a potentially versatile building block for the synthesis of more complex molecules. researchgate.net Indolizine (B1195054) skeletons are often constructed via 1,3-dipolar cycloaddition reactions or transition metal-catalyzed cyclizations. mdpi.comrsc.org Once formed, the functional groups on the indolizine core dictate its utility as a synthetic intermediate.

The primary amine at the C-8 position is a key handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to introduce new functionalities. This position is crucial for attaching linkers, pharmacophores, or other molecular tags. nih.gov Furthermore, the electron-withdrawing nature of the two propylsulfonyl groups at the C-1 and C-2 positions can influence the reactivity of the indolizine ring, potentially directing electrophilic substitution reactions or enabling nucleophilic aromatic substitution at other positions. This predictable reactivity is essential for its role as a reliable building block in multi-step synthetic campaigns. rsc.org

Development as a Fluorescent Probe or Spectroscopic Sensitizer for Chemical and Material Sciences

Indolizine derivatives are well-known for their intrinsic fluorescence properties, often emitting in the blue region of the visible spectrum. derpharmachemica.comnih.gov The conjugated 10-π electron system of the indolizine core is responsible for its photophysical behavior. researchgate.net The specific substitution pattern of this compound, featuring both electron-donating (amine) and electron-withdrawing (sulfonyl) groups, suggests it could function as a push-pull fluorophore. This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable properties such as high fluorescence quantum yields and sensitivity to the local environment (solvatochromism). mdpi.com

These characteristics are highly sought after for the development of fluorescent probes and sensors. For instance, indolizine-based probes have been designed for detecting specific analytes like sulfites and for measuring pH. rsc.orgresearchgate.net The amine group can be functionalized to introduce a recognition site for a specific target, while the indolizine core acts as the fluorescent reporter. Changes in the local environment upon binding to the target can modulate the ICT process, leading to a measurable change in fluorescence intensity or wavelength, a "turn-on" or ratiometric response. rsc.org The strong fluorescence of the indolizine scaffold also makes it a candidate for use as a spectroscopic sensitizer, where it can absorb light energy and transfer it to another molecule. derpharmachemica.com

| Indolizine Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Features | Reference |

|---|---|---|---|---|---|

| CRL-1 (Sulfite Probe) | - | 458 | - | Turn-on fluorescence response | rsc.org |

| 3-(pyridin-2-yl)-N-(3-(pyridin-2-yl)indolizin-1-yl)indolizin-1-aminium perchlorate | 532 (for Z-scan) | - | - | Large two-photon absorption cross-section (22583 GM) | bohrium.com |

| Indolizine Squaraine (2PhSQ) | ~700-800 | ~881 | 0.003 to 0.371 | NIR emission, highly sensitive to viscosity changes | nsf.gov |

| 3-(4-(Dimethylamino)phenyl)indolizine-7-carboxylate | - | - | - | Used as a fluorescent pH sensor | mdpi.com |

Exploration as a Scaffold for Chemical Biology Tools

The indolizine core is an attractive scaffold for developing chemical biology tools to probe complex biological systems. nih.gov Its rigid, planar structure provides a well-defined framework for the spatial presentation of functional groups, while its intrinsic fluorescence can be harnessed for imaging applications. derpharmachemica.comnih.gov

Design and Synthesis of Chemically-Derived Analogues

The functional handles on this compound allow for the rational design and synthesis of a wide array of analogues. ijper.org The primary amine at the C-8 position is particularly amenable to modification. It can be used to attach biotin (B1667282) for affinity purification of protein targets, or to link the scaffold to bioactive molecules, creating targeted probes or potential drug conjugates. nih.govacs.org Researchers have successfully developed trifunctionalized indolizine scaffolds bearing orthogonal reactive groups (e.g., amines, esters, alkynes), enabling selective, stepwise modifications—a strategy known as "click chemistry". nih.govacs.org This approach allows for the creation of complex, multifunctional tools for studying drug-protein interactions or for use in bioimaging. nih.govnih.gov Late-stage functionalization of the indolizine core has also been shown to be an effective strategy for optimizing the biological activity of derivatives, allowing for rapid exploration of structure-activity relationships. nih.gov

Chemical Space Exploration and Library Generation

The modular synthesis of indolizines, often achieved through multicomponent reactions like the 1,3-dipolar cycloaddition, is well-suited for creating chemical libraries. mdpi.com By systematically varying the precursors—the pyridine (B92270), the alkylating agent, and the dipolarophile—a diverse range of indolizine analogues can be generated. acs.org Starting with the this compound core, a focused library could be built by modifying the amine with various carboxylic acids or alkyl halides. Similarly, the propyl groups on the sulfonyl moieties could be varied to explore the impact of chain length or branching on biological activity or material properties. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug discovery or novel materials with optimized properties. researchgate.net This strategy has been employed to generate libraries of indolizines for screening as potential anticancer and anti-inflammatory agents. mdpi.comresearchgate.net

Applications in Organic Electronics and Advanced Materials

The unique electronic and photophysical properties of indolizine derivatives make them promising candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). rsc.orgijettjournal.org The performance of an OLED is highly dependent on the materials used in its emissive and charge-transport layers. uniss.itjmaterenvironsci.com

Indolizine derivatives have been investigated as blue-emitting materials, which are critical for full-color displays and white lighting applications. rsc.org Their rigid, planar structure promotes good charge transport and high fluorescence quantum yields in the solid state. The presence of both electron-donating and electron-withdrawing groups in this compound could lead to a material with ambipolar charge transport properties, meaning it can transport both electrons and holes effectively. This is a desirable characteristic for simplifying OLED device architecture and improving efficiency. Recently, π-expanded indoloindolizines have been synthesized and used in organic field-effect transistors (OFETs), demonstrating competitive performance with ambipolar charge transport. chemrxiv.org This highlights the potential of the broader indolizine scaffold in advanced electronic materials. chemrxiv.org

| Application | Indolizine Type | Key Property/Finding | Reference |

|---|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | General Indolizine Derivatives | Appreciable photophysical properties suitable for emissive layers. | rsc.org |

| Organic Field-Effect Transistors (OFETs) | π-expanded Indoloindolizines | Demonstrated ambipolar charge transport properties. | chemrxiv.org |

| Dye-Sensitized Solar Cells (DSSC) | General Indolizine Derivatives | Investigated for suitability as dyes. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.